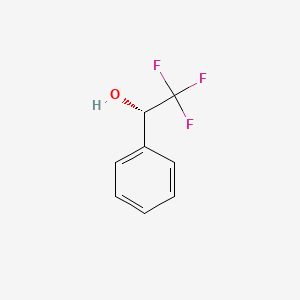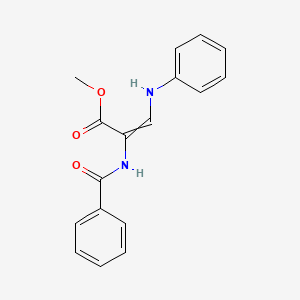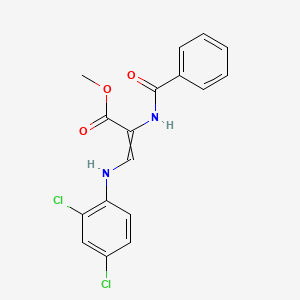![molecular formula C16H11F3N4O3S B1347787 N-(1,3-benzodioxol-5-ylmethylideneamino)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B1347787.png)
N-(1,3-benzodioxol-5-ylmethylideneamino)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of benzodioxole, thieno[2,3-c]pyrazole, and carbohydrazide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thieno[2,3-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxole moiety: This step involves the condensation of benzodioxole derivatives with the thieno[2,3-c]pyrazole core.
Addition of the carbohydrazide group: This is typically done through hydrazinolysis reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N’-(1,3-benzodioxol-5-ylmethylene)-3-chloro-1-benzothiophene-2-carbohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-2-phenoxyaceto hydrazide
Uniqueness
N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its trifluoromethyl group, which can significantly influence its chemical properties and biological activities. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
分子式 |
C16H11F3N4O3S |
|---|---|
分子量 |
396.3 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethylideneamino)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H11F3N4O3S/c1-23-15-9(13(22-23)16(17,18)19)5-12(27-15)14(24)21-20-6-8-2-3-10-11(4-8)26-7-25-10/h2-6H,7H2,1H3,(H,21,24) |
InChI 键 |
CQGLEKPXQVWCDA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(S2)C(=O)NN=CC3=CC4=C(C=C3)OCO4)C(=N1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1347713.png)

![1-[2-(3-Chlorophenoxy)ethyl]piperazine](/img/structure/B1347718.png)

![2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[[3-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B1347726.png)




![Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]prop-2-enoate](/img/structure/B1347747.png)

![6-[2-(2,4-Difluoroanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B1347773.png)

